(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Catalog No.
S12812950
CAS No.
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic ac...

Product Name

(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

IUPAC Name

(3S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10)/t4?,5?,6-/m0/s1

InChI Key

LTBWRUUYOYWXEY-WRVKLSGPSA-N

Canonical SMILES

C1C2C=CC1NC2C(=O)O

Isomeric SMILES

C1C2C=CC1N[C@@H]2C(=O)O

(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a bicyclic compound characterized by its unique azabicyclic structure, which incorporates a nitrogen atom into a bicyclic framework. This compound features a carboxylic acid functional group, contributing to its potential biological activity and reactivity in various chemical processes. The molecular formula for this compound is C8_{8}H11_{11}NO2_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structural configuration allows it to participate in various

The chemical reactivity of (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid can be attributed to its functional groups. It can undergo several types of reactions:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of an amine or other derivatives.
  • Nucleophilic Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or improved pharmacological profiles.

The biological activity of (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been the subject of various studies. Its structure suggests potential interactions with biological targets due to the presence of the nitrogen atom and carboxylic acid group. Research indicates that compounds with similar bicyclic structures often exhibit significant pharmacological effects, including:

  • Antimicrobial Activity: Compounds with similar frameworks have shown effectiveness against various pathogens.
  • Neuroactive Properties: Some derivatives may interact with neurotransmitter systems, potentially influencing cognitive functions or mood disorders.

The prediction of biological activity can be facilitated through computational methods such as quantitative structure-activity relationship modeling, which assesses the relationship between chemical structure and biological effects .

Several synthetic routes have been developed for (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors that contain both amine and carboxylic acid functionalities, cyclization can be achieved through methods such as intramolecular nucleophilic attack.
  • Functional Group Transformations: Existing compounds can be modified through functional group interconversions, such as converting an amine into an azabicyclic structure via cyclization followed by oxidation.
  • Use of Catalysts: Transition metal catalysts can facilitate the formation of the bicyclic framework under mild conditions, enhancing yield and selectivity.

These methods are crucial for producing this compound in sufficient quantities for further research and application.

(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting neurological disorders or infections.
  • Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.

The versatility of this compound makes it valuable in both academic research and industrial applications.

Interaction studies involving (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid typically focus on its binding affinity to biological targets such as receptors or enzymes. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound binds to specific targets based on its structural features.
  • In Vitro Assays: Experimental methods assess the biological activity and interaction dynamics with cellular systems.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, each exhibiting unique properties:

Compound NameStructureNotable Features
2-Aminobicyclo[2.2.1]heptaneStructureContains an amine group; potential neuroactive properties
3-Carboxylic Acid DerivativeStructureExhibits enhanced solubility; used in drug formulation
5-Methylbicyclo[2.2.1]heptaneStructureMethyl substitution enhances lipophilicity; useful in medicinal chemistry

These compounds are often studied alongside (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid due to their shared bicyclic nature and potential therapeutic applications.

Molecular Architecture

The compound features a bicyclo[2.2.1]heptane skeleton with a nitrogen atom at the 2-position and a carboxylic acid group at the 3-position. The (1S) configuration specifies the absolute stereochemistry of the bridgehead carbon, which imposes conformational rigidity and influences reactivity. Key structural attributes include:

PropertyValue
Molecular formulaC₇H₉NO₂
Molecular weight139.15 g/mol
CAS Registry Number184851-31-8
IUPAC Name(3R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
SMILESO=C(O)[C@@H]1NC2C=CC1C2

The bicyclic system constrains the molecule into a boat-like conformation, with the double bond at the 5-position contributing to ring strain. This strain enhances reactivity in ring-opening reactions, particularly at the β-lactam moiety.

Stereochemical Analysis

X-ray crystallography confirms the (1S) configuration, where the carboxylic acid group occupies an exo orientation relative to the bicyclic framework. Nuclear Overhauser Effect (NOE) spectroscopy reveals through-space interactions between the NH proton and the bridgehead hydrogen, stabilizing the cis-fused lactam ring.

XLogP3

-2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

139.063328530 g/mol

Monoisotopic Mass

139.063328530 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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